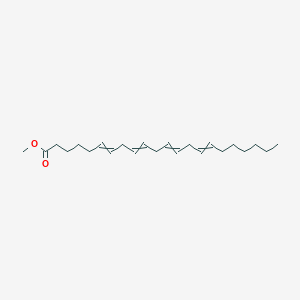

Methyl docosa-6,9,12,15-tetraenoate

Description

Properties

CAS No. |

17364-34-0 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

346.5 g/mol |

IUPAC Name |

methyl docosa-6,9,12,15-tetraenoate |

InChI |

InChI=1S/C23H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h8-9,11-12,14-15,17-18H,3-7,10,13,16,19-22H2,1-2H3 |

InChI Key |

ABTUXHHGWUMMDY-UHFFFAOYSA-N |

SMILES |

CCCCCCC=CCC=CCC=CCC=CCCCCC(=O)OC |

Canonical SMILES |

CCCCCCC=CCC=CCC=CCC=CCCCCC(=O)OC |

Synonyms |

6,9,12,15-Docosatetraenoic acid methyl ester |

Origin of Product |

United States |

Biosynthesis and Endogenous Metabolic Pathways of Docosatetraenoic Acid and Its Esters

Mammalian Polyunsaturated Fatty Acid Biosynthetic Cascades

In mammals, the synthesis of long-chain polyunsaturated fatty acids (LC-PUFAs) from essential fatty acid precursors is a well-orchestrated process involving a series of enzymatic reactions. These cascades are responsible for producing a diverse array of fatty acids, including docosatetraenoic acid, which play vital roles in physiological processes.

Mammals are incapable of synthesizing the parent essential fatty acids, linoleic acid (LA; 18:2n-6) and α-linolenic acid (ALA; 18:3n-3), and must therefore obtain them from the diet. mdpi.com These precursor molecules are the starting points for the omega-6 and omega-3 biosynthetic pathways, respectively. The conversion of these 18-carbon fatty acids into longer and more unsaturated fatty acids occurs through a sequence of alternating desaturation and elongation reactions. goldenvalleyflax.comnih.gov The omega-6 and omega-3 pathways compete for the same set of enzymes, meaning that the relative abundance of dietary LA and ALA can influence the production of their respective downstream metabolites. goldenvalleyflax.comresearchgate.net

The general pathway involves the addition of a double bond by a desaturase enzyme, followed by the addition of two carbons by an elongase enzyme. goldenvalleyflax.com This process is repeated until the desired long-chain polyunsaturated fatty acid is synthesized.

The key enzymes driving the biosynthesis of PUFAs are fatty acid desaturases (FADS) and elongases (ELOVL). The initial and often rate-limiting step in both the omega-3 and omega-6 pathways is catalyzed by the enzyme Δ6-desaturase (FADS2). nih.govnih.govdshs-koeln.de This enzyme introduces a double bond at the sixth carbon from the carboxyl end of linoleic acid to form γ-linolenic acid (GLA; 18:3n-6) and of α-linolenic acid to form stearidonic acid (SDA; 18:4n-3). nih.gov

Following desaturation, elongase enzymes are responsible for extending the carbon chain of the fatty acid. researchgate.net Several elongase enzymes have been identified, with ELOVL5 and ELOVL2 being particularly important in the synthesis of long-chain PUFAs. nih.govnih.gov For instance, ELOVL5 is involved in the elongation of C18 and C20 PUFAs, while ELOVL2 plays a role in the elongation of C20 and C22 PUFAs. nih.gov These enzymes add two-carbon units, a process that is mechanistically similar to the action of fatty acid synthase. youtube.com

Table 1: Key Enzymes in Mammalian PUFA Biosynthesis

| Enzyme | Gene | Function | Substrates (Examples) |

|---|---|---|---|

| Δ6-Desaturase | FADS2 | Introduces a double bond at the Δ6 position; rate-limiting step. nih.govnih.gov | Linoleic acid, α-Linolenic acid. nih.gov |

| Δ5-Desaturase | FADS1 | Introduces a double bond at the Δ5 position. nih.gov | Dihomo-γ-linolenic acid, Eicosatetraenoic acid (n-3). |

| Elongase 5 | ELOVL5 | Elongates C18 and C20 fatty acid chains. nih.gov | γ-Linolenic acid, Stearidonic acid, Arachidonic acid, Eicosapentaenoic acid. nih.govresearchgate.net |

| Elongase 2 | ELOVL2 | Elongates C20 and C22 fatty acid chains. nih.gov | Eicosapentaenoic acid, Docosapentaenoic acid (n-3). nih.gov |

Docosatetraenoic Acid within Specific Polyunsaturated Fatty Acid Pathways

Docosatetraenoic acid (22:4) exists as several isomers, with the most well-studied being the omega-6 fatty acid, adrenic acid (7,10,13,16-docosatetraenoic acid). The synthesis of these isomers is dependent on the specific precursors and enzymatic pathways involved.

The primary precursor for the endogenous synthesis of the omega-6 docosatetraenoic acid, adrenic acid, is arachidonic acid (AA; 20:4n-6). wikipedia.org Adrenic acid is formed through a two-carbon chain elongation of arachidonic acid, a reaction catalyzed by an elongase enzyme. wikipedia.org Arachidonic acid itself is derived from the essential fatty acid linoleic acid through a series of desaturation and elongation steps.

The synthesis of other isomers of docosatetraenoic acid would follow the general principles of the omega-3 and omega-6 pathways, utilizing different precursor fatty acids. For instance, an omega-3 docosatetraenoic acid would be synthesized from α-linolenic acid via intermediates such as eicosapentaenoic acid (EPA; 20:5n-3).

The Sprecher pathway describes the final steps in the synthesis of docosahexaenoic acid (DHA; 22:6n-3), which notably involves the formation of a C24 intermediate. nih.govnih.gov In this pathway, docosapentaenoic acid (DPA; 22:5n-3) is elongated to a 24-carbon fatty acid, tetracosapentaenoic acid (24:5n-3). This is then desaturated by a Δ6-desaturase to form tetracosahexaenoic acid (24:6n-3), which is subsequently shortened to DHA via a round of peroxisomal β-oxidation. nih.govnih.govchemeurope.com While docosatetraenoic acid is not a direct intermediate in the canonical Sprecher pathway for DHA synthesis, the enzymes and cellular compartments involved are shared with the broader PUFA metabolic network.

Enzymatic Transformations and Metabolic Fates of Docosatetraenoic Acid and its Derivatives

Once synthesized, docosatetraenoic acid, particularly the omega-6 isomer adrenic acid, can be further metabolized by several enzymatic pathways to produce a range of biologically active molecules. nih.gov These pathways are analogous to the metabolism of arachidonic acid. wikipedia.org

The primary enzymatic pathways that metabolize docosatetraenoic acid include:

Cyclooxygenase (COX) pathway: This pathway leads to the production of dihomo-prostaglandins and dihomo-thromboxanes. wikipedia.orgnih.gov

Lipoxygenase (LOX) pathway: This pathway results in the formation of various hydroxy fatty acids. nih.gov

Cytochrome P450 (CYP450) epoxygenase pathway: This pathway produces epoxydocosatrienoic acids (EDTs), also known as dihomo-epoxyeicosatrienoic acids (dihomo-EETs). wikipedia.orgnih.gov

These metabolites have been shown to possess various biological activities, including roles in vascular tone and inflammation. wikipedia.orgnih.gov The specific profile of metabolites produced can vary depending on the cell type and the enzymes present.

Table 2: Metabolic Fates of Adrenic Acid (an isomer of Docosatetraenoic Acid)

| Enzymatic Pathway | Key Enzymes | Major Products |

|---|---|---|

| Cyclooxygenase | COX-1, COX-2 | Dihomo-prostaglandins, Dihomo-thromboxanes. nih.gov |

| Lipoxygenase | 5-LOX, 12-LOX, 15-LOX | Dihomo-hydroxyeicosatetraenoic acids (DH-HETEs). nih.gov |

| Cytochrome P450 | CYP450 Epoxygenases | Epoxydocosatrienoic acids (EDTs). wikipedia.org |

Oxygenase-Mediated Metabolism: Cyclooxygenases (COX) and Lipoxygenases (LOX) in Eicosanoid and Docosanoid Synthesis

The metabolism of polyunsaturated fatty acids (PUFAs) by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes is a critical pathway for the generation of a diverse array of signaling molecules, including eicosanoids and docosanoids, which play pivotal roles in inflammation and its resolution. Docosatetraenoic acid, as a 22-carbon PUFA, is a substrate for these enzymatic pathways, leading to the formation of bioactive metabolites.

Cyclooxygenase-2 (COX-2) has been shown to mediate the formation of electrophilic fatty acid oxo-derivatives (EFOXs) from omega-3 fatty acids, including docosatetraenoic acid. nih.gov These EFOXs are signaling mediators that can contribute to the beneficial effects of omega-3 fatty acids by inhibiting cytokine production and the expression of inducible nitric oxide synthase (NOS-2) in activated macrophages. nih.gov The production of EFOXs by COX-2 represents a significant pathway through which docosatetraenoic acid can be converted into anti-inflammatory compounds. nih.gov

Lipoxygenases (LOXs) are another class of enzymes that introduce oxygen into PUFAs. While the direct metabolism of docosatetraenoic acid by various LOX isoforms is an area of ongoing research, the metabolism of structurally related PUFAs such as docosahexaenoic acid (DHA) and arachidonic acid (AA) provides a framework for understanding its potential transformations. nih.govwikipedia.org For instance, 12/15-lipoxygenase (12/15-LOX) converts DHA into specialized pro-resolving mediators (SPMs), including resolvins and protectins, which are potent anti-inflammatory and pro-resolving molecules. nih.govfrontiersin.org It is plausible that docosatetraenoic acid can also be converted to novel docosanoids with similar functions. The metabolism of arachidonic acid by 5-LOX, 12-LOX, and 15-LOX generates a wide range of leukotrienes, lipoxins, and other bioactive lipids that are central to inflammatory processes. wikipedia.orgresearchgate.net

The enzymatic products derived from these pathways are crucial in modulating physiological processes and immunity. nih.gov The balance between pro-inflammatory mediators derived from omega-6 PUFAs like arachidonic acid and anti-inflammatory or pro-resolving mediators from omega-3 PUFAs, including docosatetraenoic acid, is a key determinant of the inflammatory response. nih.gov

| Enzyme | Substrate(s) | Key Products | Biological Role |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Docosatetraenoic acid, Docosahexaenoic acid, Eicosapentaenoic acid | Electrophilic Fatty Acid Oxo-derivatives (EFOXs) | Anti-inflammatory signaling |

| 5-Lipoxygenase (5-LOX) | Arachidonic Acid | Leukotrienes, 5-HETE | Pro-inflammatory mediators |

| 12/15-Lipoxygenase (12/15-LOX) | Docosahexaenoic Acid (DHA) | Resolvins, Protectins (Docosanoids) | Pro-resolving and anti-inflammatory |

Peroxisomal Beta-Oxidation of Docosatetraenoic Acid Derivatives

Peroxisomes are cellular organelles that play a crucial role in the metabolism of lipids, including the beta-oxidation of very-long-chain fatty acids (VLCFAs) (fatty acids with 22 or more carbons). wikipedia.orgaklectures.com This pathway is particularly important for the shortening of fatty acids that are too long to be initially processed by mitochondria. wikipedia.org Docosatetraenoic acid and its derivatives, being C22 fatty acids, can undergo peroxisomal beta-oxidation.

A well-studied example of this pathway is the final step in the biosynthesis of docosahexaenoic acid (DHA, 22:6n-3), which involves the peroxisomal beta-oxidation of tetracosahexaenoic acid (24:6n-3). nih.govdntb.gov.ua This process shortens the 24-carbon fatty acid to the 22-carbon DHA. nih.gov The enzymes involved in this retroconversion include straight-chain acyl-CoA oxidase (SCOX), D-bifunctional protein (DBP), and sterol carrier protein X (SCPx). nih.gov This pathway highlights the capacity of peroxisomes to modify long-chain PUFAs.

The peroxisomal beta-oxidation of unsaturated fatty acids requires auxiliary enzymes to handle the double bonds. embopress.org For instance, the process involves an NADPH-dependent 2,4-dienoyl-CoA reductase to reduce double bonds at even positions. embopress.org The peroxisomal membrane is impermeable to NAD(H), necessitating shuttle systems to maintain the redox balance. embopress.org

It is important to note that unlike mitochondrial beta-oxidation, the peroxisomal pathway is not directly coupled to ATP synthesis. wikipedia.org Instead, the initial dehydrogenation step, catalyzed by an acyl-CoA oxidase, transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂), which is then detoxified by catalase within the peroxisome. aklectures.com The shortened acyl-CoAs, such as octanoyl-CoA, are then transported to the mitochondria for complete oxidation to generate ATP. wikipedia.orgaklectures.com

| Enzyme | Function | Relevance to Docosatetraenoic Acid Metabolism |

|---|---|---|

| Acyl-CoA Oxidase (e.g., SCOX) | Catalyzes the first, FAD-dependent dehydrogenation step, producing H₂O₂. | Initiates the oxidation of very-long-chain acyl-CoAs, including those derived from docosatetraenoic acid. |

| D-Bifunctional Protein (DBP) | Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. | Essential for the hydration and second dehydrogenation steps in the oxidation spiral. |

| Sterol Carrier Protein X (SCPx) / 3-ketoacyl-CoA thiolase | Catalyzes the thiolytic cleavage of the 3-ketoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA. | Completes a cycle of beta-oxidation, shortening the fatty acid chain by two carbons. |

| 2,4-dienoyl-CoA reductase | Reduces conjugated double bonds in unsaturated fatty acids, enabling the continuation of beta-oxidation. | Necessary for the breakdown of polyunsaturated fatty acids like docosatetraenoic acid. |

Enzymatic Epoxidation of Polyunsaturated Fatty Acids by Fungal Peroxygenases

Fungal unspecific peroxygenases (UPOs) are versatile biocatalysts capable of performing a wide range of oxyfunctionalization reactions, including the epoxidation of polyunsaturated fatty acids. nih.govnih.govmdpi.commdpi.com These enzymes are of significant interest due to their ability to catalyze reactions with high regio- and stereoselectivity under mild conditions, requiring only hydrogen peroxide as a co-substrate. nih.gov

Research has demonstrated that UPOs can efficiently convert various n-3 and n-6 PUFAs into their corresponding mono-epoxides. mdpi.com For instance, the UPO from Agrocybe aegerita (AaeUPO) exhibits strict regioselectivity for the epoxidation of the last double bond in n-3 fatty acids, with high enantioselectivity. mdpi.com In contrast, the UPO from Collariella virescens (rCviUPO) shows regioselectivity for the last double bond of n-6 fatty acids, though the resulting epoxides are nearly racemic. mdpi.com

The epoxidation of docosatetraenoic acid by these fungal peroxygenases would likely yield epoxydocosatrienoic acids (EpDTrEs). These epoxide metabolites of PUFAs are known to possess a range of biological activities. mdpi.com The enzymatic synthesis of these compounds offers a green alternative to chemical methods, which often have significant drawbacks. mdpi.com The ability of different UPOs to selectively target specific double bonds in a PUFA chain highlights their potential for producing specific, biologically active lipid mediators. nih.gov

Bacterial Biosynthetic Pathways for Polyunsaturated Fatty Acids (e.g., Shewanella species, Pfa protein complex)

In contrast to the well-known aerobic pathway of PUFA synthesis in many eukaryotes, which involves a series of desaturase and elongase enzymes, many marine bacteria utilize a distinct anaerobic pathway involving a polyketide synthase (PKS)-like system. nih.govfrontiersin.orgfrontiersin.org This system is encoded by a gene cluster often referred to as pfa (polyunsaturated fatty acid) genes, and the multi-enzyme complex is known as the Pfa synthase. aocs.orgnih.gov

Marine bacteria of the genus Shewanella are notable producers of long-chain omega-3 PUFAs, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), through this PKS-like pathway. nih.govfrontiersin.orgresearchgate.net The Pfa synthase is a large, multifunctional enzyme complex that carries out the de novo synthesis of PUFAs from acetyl-CoA and malonyl-CoA without the need for free fatty acid intermediates. aocs.orgnih.gov This pathway is characterized by iterative cycles of condensation, reduction, and dehydration reactions to build the fatty acid chain, with the double bonds being introduced during the chain elongation process. aocs.org

The Pfa protein complex typically consists of several large proteins (PfaA, PfaB, PfaC, PfaD, and sometimes PfaE) that contain multiple catalytic domains, including acyl carrier protein (ACP), ketoacyl synthase (KS), ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains. nih.govacs.org The specific arrangement and number of these domains within the Pfa proteins determine the final PUFA product. aocs.org For instance, the presence and activity of the enoyl reductase domain are crucial for determining the degree of saturation in the final fatty acid chain. acs.org

This bacterial biosynthetic pathway represents an important alternative source for the production of valuable long-chain PUFAs. nih.govtci-thaijo.org The heterologous expression of pfa gene clusters in organisms like E. coli has been successfully used to produce specific PUFAs, demonstrating the potential of this system for biotechnological applications. nih.govresearchgate.net

Chemical Synthesis and Advanced Derivatization of Methyl Docosa 6,9,12,15 Tetraenoate

Strategies for Total Synthesis of Methyl Docosa-6,9,12,15-tetraenoate

The total synthesis of this compound, a compound noted in metabolic studies, requires precise control over the geometry of its four cis-double bonds. researchgate.netdocumentsdelivered.com The approaches to building such polyunsaturated chains are varied, drawing from a toolbox of modern organic chemistry reactions.

Established Synthetic Routes and Methodological Considerations

The synthesis of fatty acid methyl esters (FAMEs) can be achieved through several established methods. A common laboratory-scale approach involves the saponification of a parent lipid, followed by methylation catalyzed by an acid like boron trifluoride (BF₃) or hydrochloric acid (HCl). nih.gov Direct transesterification, where a lipid is reacted with methanol (B129727) in the presence of a catalyst (acid, base, or enzymatic), is also a widely used method for producing FAMEs from sources like seed oils. mdpi.comresearchgate.netnih.gov These methods are effective for preparing FAMEs from natural sources but for creating a specific PUFA like this compound from scratch, a more controlled, multi-step total synthesis is necessary. researchgate.net

Total synthesis strategies often involve the coupling of smaller, carefully constructed fragments. Methodological considerations are paramount, as the polyunsaturated system is prone to oxidation and isomerization. nih.gov Therefore, reactions are typically carried out under inert atmospheres, and mild reaction conditions are employed, especially in the final steps of the synthesis.

Application of Organic Building Blocks in Polyunsaturated Fatty Acid Ester Synthesis

A powerful and flexible strategy for constructing PUFAs and their esters is the use of defined organic building blocks. chemrxiv.org A recent innovation in this area is the development of a "full" solid-phase synthesis protocol. This method allows for the precise and diverse creation of PUFAs by systematically combining three types of building blocks corresponding to the head, middle, and tail moieties of the fatty acid. chemrxiv.org

The synthesis is performed on a solid support (resin), which simplifies purification after each reaction step. By varying the building blocks and the number of repeating elongation cycles, a wide array of PUFAs with different chain lengths and degrees of unsaturation can be efficiently produced. chemrxiv.org This modular approach allows for the synthesis of not only naturally occurring PUFAs but also unnatural analogs for research purposes. For this compound, this would involve selecting the appropriate head group (a C5 carboxylic acid building block), performing four cycles of elongation with a C3 building block to install the methylene-interrupted cis-double bonds, and finishing with a C3 tail unit.

Stereoselective Synthesis Approaches for Polyunsaturated Fatty Acid Esters

Achieving the correct stereochemistry—specifically the all-cis (Z) configuration of the double bonds—is one of the most critical challenges in PUFA synthesis. Several stereoselective reactions are foundational to these efforts.

Convergent synthetic strategies often rely on metal-catalyzed cross-coupling reactions to join key fragments. The Sonogashira coupling , which joins a terminal alkyne with a vinyl or aryl halide, is frequently used to construct the carbon backbone. researchgate.netacs.orgrsc.org The resulting internal alkynes can then be stereoselectively reduced to a cis-alkene. The Lindlar hydrogenation , using a poisoned palladium catalyst, is a classic and effective method for this transformation, yielding the Z-configured double bond with high selectivity. rsc.org Other key stereoselective methods include:

Wittig Reaction: Z-selective Wittig reactions can be employed to form cis-double bonds directly. rsc.org

Julia Olefination: This reaction is another powerful tool for creating specific olefin geometries in complex molecules. researchgate.net

Organocatalysis: Asymmetric organocatalysis has been used for the stereoselective introduction of functional groups, such as in the synthesis of specialized pro-resolving mediators (SPMs) derived from PUFAs. acs.org

These advanced synthetic methods provide the control necessary to build the precise and complex architecture of polyunsaturated lipids like this compound.

Derivatization for Structure-Activity Relationship Studies

To understand how PUFAs exert their biological effects, researchers synthesize a variety of analogs and derivatives. By systematically altering the structure of the parent molecule and observing the resulting changes in activity, a structure-activity relationship (SAR) can be established. This knowledge is crucial for designing molecules with enhanced or more specific therapeutic properties.

Synthesis of Sulfur- and Oxygen-Containing Analogs of Polyunsaturated Fatty Acids

Replacing carbon atoms within the fatty acid chain with heteroatoms like sulfur or oxygen can significantly alter the molecule's conformation and metabolic stability, providing valuable insights into its biological function. The synthesis of these analogs often starts with naturally abundant PUFAs like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). tandfonline.comnih.govresearchgate.net

A common strategy involves the oxidative degradation of the natural PUFA to yield a polyunsaturated aldehyde. nih.govresearchgate.net This aldehyde can then be used as a key intermediate. For example, to synthesize sulfur-containing (thia) analogs, the aldehyde is reduced to an alcohol, converted to a halide, and then substituted with a mercapto ester. nih.gov This sequence introduces a sulfur atom into the fatty acid chain. gerli.com Thiophene-containing analogs have also been synthesized as potential lipoxygenase inhibitors. tandfonline.comcore.ac.uk

Similarly, oxygen-containing analogs can be prepared from the polyunsaturated alcohol intermediate via a boron trifluoride-catalyzed reaction with ethyl diazoacetate. nih.gov The introduction of oxygen is a key step in the natural biosynthesis of many bioactive lipids, and synthetic oxygen-containing analogs help to study these pathways. researchgate.netacs.org

Functional Group Modifications and Analog Synthesis for Biological Probes

To identify the specific proteins and cellular pathways that PUFAs interact with, chemists design and synthesize "probe" molecules. These probes are analogs of the natural compound that have been modified to include specific functional groups for detection or cross-linking.

A powerful approach is the design of bifunctional probes that incorporate both a photo-reactive group (like a diazirine) and a reporter tag (like a terminal alkyne). acs.org The diazirine group, upon exposure to UV light, forms a highly reactive carbene that covalently bonds to nearby interacting proteins. The alkyne tag then allows for the "clicking" on of a fluorescent dye or a biotin (B1667282) molecule via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This enables the visualization and isolation of the protein targets. acs.org

These sophisticated probes, which are designed to mimic the parent PUFA as closely as possible to ensure relevant biological interactions, are invaluable tools in chemical biology for mapping the molecular targets of lipids like this compound. acs.orgwur.nl

Enzymatic and Biocatalytic Approaches in Ester Synthesis

The landscape of chemical synthesis is continually evolving, with a significant shift towards more sustainable and efficient methodologies. In the realm of ester production, particularly for complex molecules like ceramide-type compounds and various fatty acid esters, enzymatic and biocatalytic approaches have emerged as powerful alternatives to traditional chemical methods. These biological catalysts, primarily lipases, offer a high degree of selectivity, operate under mild reaction conditions, and often lead to higher purity products with reduced environmental impact. This section delves into the application of these biocatalytic strategies, with a specific focus on lipase-catalyzed esterification.

Lipase-Catalyzed Esterification for Ceramide-Type Compounds and Fatty Acid Esters

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a versatile class of enzymes that catalyze the hydrolysis of triglycerides in aqueous environments. However, in non-aqueous or micro-aqueous media, their catalytic activity can be reversed to favor synthesis reactions, such as esterification, transesterification, and amidation. This unique characteristic has been extensively exploited for the synthesis of a wide array of valuable esters. The high regioselectivity and enantioselectivity of lipases are particularly advantageous in the synthesis of complex molecules like ceramides (B1148491) and their analogs, where precise acylation of specific hydroxyl or amino groups is required.

Synthesis of Ceramide-Type Compounds:

Ceramides and their analogs are crucial components of skin lipids and play a vital role in maintaining the skin's barrier function. Their synthesis often involves the acylation of a sphingoid base. Lipases have proven to be highly effective biocatalysts for this purpose, enabling the selective N-acylation of amino alcohols, the core reaction in pseudo-ceramide synthesis.

A notable example is the two-step continuous enzymatic process for producing pseudo-ceramides using immobilized Candida antarctica lipase (B570770) B (Novozym® 435). The first step involves the chemoselective N-acylation of 3-amino-1,2-propanediol (B146019) with a fatty acid. This is followed by a second step of regioselective O-acylation of the newly formed N-acyl intermediate with another fatty acid. researchgate.netmdpi.com This enzymatic approach provides high yields and a high degree of control over the final product structure. For instance, the N-acylation step can achieve yields as high as 92%, while the subsequent O-acylation can yield up to 54% of the desired pseudo-ceramide. researchgate.net

The synthesis of other ceramide analogs, such as those derived from phenylglycinol, has also been successfully achieved using Novozym 435. In a solvent-free system, an optimal reaction yield of approximately 89% for the aromatic amide was obtained, showcasing the high regioselectivity of the lipase for the amino group. mdpi.com

Interactive Table: Lipase-Catalyzed Synthesis of Ceramide-Type Compounds

| Lipase Source | Substrates | Product Type | Reaction Conditions | Yield (%) | Reference |

| Candida antarctica (Novozym® 435) | 3-amino-1,2-propanediol, Stearic acid | N-acyl-3-amino-1,2-propanediol | Packed-bed bioreactor | 92 | researchgate.net |

| Candida antarctica (Novozym® 435) | N-stearyl-3-amino-1,2-propanediol, Myristic acid | Pseudo-ceramide | Packed-bed bioreactor | 54 | researchgate.net |

| Candida antarctica (Novozym® 435) | 3-amino-1,2-propanediol, Palmitic acid | N-acyl-3-amino-1,2-propanediol | Semi-pilot packed-bed reactor | 76-92 | mdpi.comcsic.es |

| Candida antarctica (Novozym® 435) | N-palmitoyl-3-amino-1,2-propanediol, Lauric acid | Pseudo-ceramide | Semi-pilot packed-bed reactor | 23-36 | mdpi.comcsic.es |

| Candida antarctica (Novozym® 435) | Phenylglycinol, Capric acid | Ceramide analog | Solvent-free, 40°C | 89.41 | mdpi.com |

| Pseudomonas fluorescens (Amano PFL) | (±)-1-phenylprop-2-en-1-ol, Vinyl acetate | Chiral alcohol for HPA-12 synthesis | 50°C, Diisopropyl ether | >99 (ee) | beilstein-journals.org |

Note: Yields can vary based on specific reaction parameters. ee = enantiomeric excess.

Synthesis of Fatty Acid Esters:

The application of lipases extends to the synthesis of a broad spectrum of fatty acid esters, including wax esters, flavor esters, and fatty acid methyl esters (FAMEs), which are components of biodiesel. The choice of lipase, reaction medium, and substrates significantly influences the reaction's efficiency and the final product characteristics.

High yields of long-chain wax esters, with compositions similar to jojoba oil, have been achieved through the esterification of fatty acids with long-chain alcohols using Novozym 435. Conversions of over 95% have been reported within 4-6 hours. nih.govlookchem.com Other lipases, such as papaya latex lipase, have also been effective, although they may require longer reaction times to achieve similar conversions. nih.gov

The synthesis of flavor esters, which are typically short-chain fatty acid esters, has also been extensively studied. For example, methyl and ethyl butyrate (B1204436) have been synthesized with high yields (89% and 92%, respectively) using lipase from Rhizomucor miehei. researchgate.net

In the context of biodiesel production, various lipases have been evaluated for the transesterification of triglycerides to FAMEs. While chemical methods are prevalent, enzymatic routes offer a more environmentally friendly alternative. Kinetic studies on lipases like Eversa® Transform 2.0 are crucial for optimizing reaction conditions and understanding the thermodynamic parameters of the hydroesterification process. researchgate.net

Interactive Table: Comparative Yields in Lipase-Catalyzed Fatty Acid Ester Synthesis

| Lipase | Acyl Donor | Acyl Acceptor | Product | Yield (%) | Reaction Time (h) | Reference |

| Novozym 435 | Crambe fatty acids | Camelina alcohols | Wax Ester | ≥95 | 4-6 | nih.govlookchem.com |

| Papaya latex lipase | Crambe fatty acids | Camelina alcohols | Wax Ester | ≥95 | 24 | nih.gov |

| Rhizomucor miehei lipase | Butyric acid | Methanol | Methyl butyrate | 89 | 6 | researchgate.net |

| Rhizomucor miehei lipase | Butyric acid | Ethanol | Ethyl butyrate | 92 | 6 | researchgate.net |

| Alcaligenes sp. lipase | Milk fat | Oleyl alcohol | Wax Ester | ~60 | 2 | acs.org |

| Chromobacterium viscosum lipase | Milk fat | Oleyl alcohol | Wax Ester | ~60 | 48 | acs.org |

| Candida antarctica lipase B | Oleic acid | Fructose | Fructose oleate | ~60 | - | nih.gov |

Note: Reaction conditions such as solvent, temperature, and substrate molar ratio significantly affect the yield and reaction time.

The versatility of lipase-catalyzed esterification is further demonstrated in the synthesis of N-acylethanolamines, a class of bioactive lipids. Immobilized Candida antarctica lipase (Novozyme 435) has been used to catalyze the direct aminolysis of methyl esters with ethanolamine (B43304) and other primary amines, yielding the corresponding amides in good to excellent yields (41-98%) within 2-24 hours. nih.govnih.gov

Advanced Analytical Characterization Methodologies for Methyl Docosa 6,9,12,15 Tetraenoate

Chromatographic Separation Techniques in Lipidomics Research

Chromatographic techniques are fundamental for isolating individual lipid species from complex biological or chemical mixtures, a crucial first step before detailed structural analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Ester Profiling

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acid methyl esters (FAMEs). nih.govrestek.com FAMEs are more volatile and chemically stable than their corresponding free fatty acids, making them ideal for GC analysis. spectra-analysis.com The process typically involves the derivatization of fatty acids into their methyl esters prior to injection into the GC system. restek.comshimadzu.com

In GC-MS analysis, the FAME mixture is separated based on the components' boiling points and interactions with the stationary phase of the capillary column. restek.com Columns with polar stationary phases, such as those with Carbowax-type (polyethylene glycol) or biscyanopropyl compositions, are commonly used for the separation of saturated and unsaturated FAMEs, including the resolution of cis and trans isomers. restek.com As the separated components elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. nih.govunibuc.ro

The retention time in the gas chromatogram provides an initial identification of Methyl docosa-6,9,12,15-tetraenoate, which can be confirmed by comparing it to the retention time of a known standard. For instance, in a study analyzing various FAMEs, this compound was identified with a specific retention time under the given chromatographic conditions. semanticscholar.org The subsequent mass spectrum offers definitive structural information.

Key GC-MS Parameters for FAME Analysis:

| Parameter | Typical Value/Condition | Source |

| Column Type | FAMEWAX, DB-5MS, BPX70 | restek.comshimadzu.comcambridge.org |

| Column Dimensions | 30 m length, 0.25 mm ID, 0.25 µm film thickness | cambridge.org |

| Carrier Gas | Helium | cambridge.org |

| Injection Mode | Split or Splitless | unibuc.ro |

| Temperature Program | Ramped, e.g., 70°C to 240°C | cambridge.org |

High-Performance Liquid Chromatography (HPLC) in Polyunsaturated Fatty Acid Analysis

High-performance liquid chromatography (HPLC) offers a powerful alternative and complementary technique to GC for the analysis of polyunsaturated fatty acids (PUFAs). hplc.euaocs.org A significant advantage of HPLC is that it operates at ambient temperatures, minimizing the risk of degradation for heat-sensitive compounds. aocs.org While many fatty acids lack a strong UV chromophore for detection, derivatization or the use of detectors like evaporative light scattering detectors (ELSD) or mass spectrometers can overcome this limitation. hplc.euresearchgate.net

Reversed-phase HPLC (RP-HPLC) is a common mode used for separating fatty acids based on their hydrophobicity. nih.gov In RP-HPLC, separation is influenced by both chain length and the degree of unsaturation. aocs.org Generally, for a given chain length, retention time decreases with an increasing number of double bonds. HPLC is particularly adept at separating geometric (cis/trans) and positional isomers of unsaturated fatty acids, which can be challenging with standard GC columns. hplc.eu The coupling of HPLC with mass spectrometry (HPLC-MS) provides high sensitivity and selectivity, enabling the accurate determination of PUFAs and their metabolites in complex samples. researchgate.net

Spectroscopic Identification and Structural Elucidation

Once isolated, spectroscopic techniques are employed to provide detailed structural information about this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Double Bond Configuration and Isomerism (e.g., 1D NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise location and configuration (cis or trans) of double bonds in PUFAs. Both proton (¹H) and carbon-13 (¹³C) NMR provide valuable information.

¹H NMR spectra can distinguish between olefinic protons of cis and trans double bonds due to differences in their coupling constants; the coupling constant for trans protons is typically larger (around 15 Hz) than for cis protons (around 10 Hz). nih.gov The chemical shifts of olefinic protons are observed in the region of 5.3-6.4 ppm. nih.gov The position of the double bond along the fatty acid chain also influences the chemical shifts of the olefinic protons, particularly when the double bond is near the ester or methyl end of the molecule. aocs.org

¹³C NMR spectroscopy provides distinct signals for each carbon atom in the molecule, offering a detailed map of the carbon skeleton. The chemical shifts of the olefinic carbons can confirm the presence and location of the double bonds. The configuration of the double bonds also affects the chemical shifts of the allylic carbons.

Mass Spectrometry Approaches for Molecular Fragmentation Analysis (e.g., ESI-MS, CI-GC/MS, EI-GC/MS)

Mass spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and elemental composition of a molecule, as well as its structure through fragmentation analysis. Various ionization techniques are used in conjunction with MS for the analysis of FAMEs.

Electron Ionization (EI)-GC/MS : This is a "hard" ionization technique that results in extensive fragmentation of the analyte. jeol.comhu-berlin.de The resulting mass spectrum is a unique fingerprint of the molecule, with characteristic fragment ions. For FAMEs, common fragment ions include those resulting from cleavage at various points along the alkyl chain. msu.edu While the molecular ion peak may be weak or absent for some unsaturated FAMEs, the fragmentation pattern is highly reproducible and useful for library matching. jeol.com For polyenoic fatty acids, characteristic ions at m/z 79 and 81 are often observed. nih.gov

Chemical Ionization (CI)-GC/MS : This is a "soft" ionization technique that produces less fragmentation and a more prominent molecular ion or protonated molecule peak ([M+H]⁺). hu-berlin.de This is particularly useful for confirming the molecular weight of the FAME. hu-berlin.denih.gov Positive Chemical Ionization (PCI) is often more sensitive than EI for unsaturated fatty acids. shimadzu.com Collision-induced dissociation (CID) of the protonated molecule in a tandem MS (MS/MS) experiment can be used to deduce characteristic fragmentation pathways. nih.gov

Electrospray Ionization (ESI)-MS : Often coupled with HPLC, ESI is another soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. researchgate.net It typically produces protonated or sodiated molecules, providing accurate molecular weight information with high sensitivity. researchgate.net

Characteristic Mass Spectral Data for this compound:

| Ionization Method | Key Observations | Source |

| EI-GC/MS | Fragmentation pattern with characteristic ions, potentially weak molecular ion. Top peaks often at m/z 41 and 43. | msu.edunih.gov |

| CI-GC/MS | Prominent protonated molecule ([M+H]⁺) for molecular weight confirmation. | hu-berlin.denih.gov |

| ESI-MS | High sensitivity, provides accurate molecular weight from protonated or adduct ions. | researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz For this compound, IR spectroscopy can confirm the presence of key functional groups.

The spectrum of a FAME will show characteristic absorption bands:

A strong C=O stretching vibration for the ester group, typically around 1740 cm⁻¹. spectra-analysis.com

C-H stretching vibrations for the alkyl chain, typically in the range of 2850-3000 cm⁻¹. libretexts.org

The =C-H stretching vibration for the double bonds, which appears at a slightly higher frequency than the alkane C-H stretch, usually above 3000 cm⁻¹. vscht.cz

The C=C stretching vibration, which is often of moderate intensity, in the region of 1640-1680 cm⁻¹. libretexts.org

Furthermore, the configuration of the double bonds can sometimes be distinguished, as trans double bonds exhibit a distinct absorption band in the 955-970 cm⁻¹ region, which is absent for cis isomers. spectra-analysis.com

Isotopic Analysis for Metabolic Tracing

Isotopic analysis has emerged as a powerful tool for tracing the metabolic fate of various compounds, including fatty acids like this compound. This approach involves the use of stable isotopes, which are non-radioactive atoms that contain an extra neutron. By introducing molecules labeled with these isotopes into a biological system, researchers can track their journey through various metabolic pathways.

Compound Specific Isotope Analysis (CSIA) in Pathway Elucidation

Compound Specific Isotope Analysis (CSIA) is an advanced analytical technique that measures the natural abundance of stable isotopes within specific organic compounds. nih.govniwa.co.nz This method has proven to be a cost-effective and powerful alternative to traditional stable or radiolabeled tracer studies for investigating the metabolism of fatty acids. umd.edunih.govnih.gov By analyzing the ratio of heavy to light isotopes (e.g., ¹³C/¹²C), CSIA can provide valuable insights into the origin and metabolic transformations of individual fatty acids without the need for introducing artificially labeled compounds. nih.govnih.gov

The primary analytical tool for CSIA of fatty acids is Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). nih.govniwa.co.nz In this technique, a sample containing a mixture of fatty acid methyl esters is injected into a gas chromatograph (GC) to separate the individual compounds. Each separated compound is then combusted into a simple gas (e.g., CO₂ for carbon isotope analysis), which is subsequently introduced into an isotope ratio mass spectrometer (IRMS) to determine the precise isotopic ratio.

Application to this compound Metabolism:

While direct CSIA studies on this compound are not extensively documented, the principles derived from the study of structurally similar long-chain polyunsaturated fatty acids (LC-PUFAs) like Docosahexaenoic Acid (DHA) can be applied. CSIA can be instrumental in elucidating the metabolic pathway of this compound by:

Distinguishing between exogenous and endogenous sources: The isotopic signature of dietary this compound will differ from that synthesized de novo within an organism. By analyzing the δ¹³C value of this compound in tissues, researchers can determine the relative contribution of dietary intake versus internal production.

Tracing metabolic conversion: The metabolic pathway of LC-PUFAs often involves a series of elongation and desaturation reactions, as well as retroconversion through peroxisomal β-oxidation, a key part of what is known as the "Sprecher pathway". umd.edufrontiersin.org Each of these enzymatic steps can cause a slight fractionation of isotopes, leading to changes in the isotopic composition of the product molecules. By measuring the δ¹³C values of potential precursors and metabolites, it is possible to reconstruct the metabolic sequence.

For instance, if this compound is a substrate for further elongation and desaturation, the resulting longer-chain fatty acids would be expected to have a slightly different δ¹³C value. Conversely, if it is a product of the retroconversion of a longer-chain fatty acid, its isotopic signature would reflect that of its precursor.

Hypothetical Metabolic Pathway Elucidation using CSIA:

The table below outlines a hypothetical scenario for how CSIA could be used to investigate the metabolic fate of this compound. The δ¹³C values are illustrative and would need to be determined experimentally.

| Compound | Hypothetical δ¹³C Value (‰) | Potential Metabolic Role | Information Gained from CSIA |

|---|---|---|---|

| Dietary Precursor (e.g., Alpha-Linolenic Acid) | -30.0 | Initial substrate from diet | Establishes the isotopic baseline of the dietary input. |

| This compound (Exogenous) | -29.5 | Directly absorbed from diet | Comparison with tissue levels helps quantify direct incorporation. |

| This compound (Endogenous) | -31.0 | Synthesized within the organism | A distinct isotopic signature from the dietary source indicates de novo synthesis or modification. |

| Elongation Product (e.g., C24:4) | -31.2 | Product of further metabolism | A slight isotopic shift relative to the substrate can confirm the metabolic link. |

| Retroconversion Product (e.g., C20:4) | -30.8 | Product of chain shortening | The isotopic signature would be similar to the C22 precursor, confirming the retroconversion pathway. |

Research Findings from Related Compounds:

Studies on DHA have successfully demonstrated the utility of CSIA in understanding its turnover in the brain and differentiating between newly synthesized and pre-existing pools of this critical fatty acid. umd.edureactome.org These studies have laid the groundwork for applying similar methodologies to other LC-PUFAs like this compound to unravel their specific metabolic roles and pathways.

Molecular and Cellular Mechanisms of Docosatetraenoic Acid Derivatives

Integration into Cellular Membrane Structures and Biophysical Impact

The incorporation of Methyl docosa-6,9,12,15-tetraenoate into the phospholipid bilayer of cell membranes has profound effects on the physical properties and functions of the membrane.

Influence on Membrane Fluidity, Flexibility, and Permeability

The presence of four cis-double bonds in the acyl chain of this compound introduces kinks, preventing tight packing of phospholipids (B1166683). This structural feature increases membrane fluidity, which is crucial for various cellular processes. Enhanced fluidity can, in turn, influence the permeability of the membrane to water and small solutes.

Modulation of Membrane-Bound Enzyme Activities and Protein Function

Changes in membrane fluidity directly impact the function of integral and peripheral membrane proteins. The compound can interact with enzymes, and its effect on the lipid environment can modulate the activity of membrane-bound enzymes. This modulation is critical for signal transduction and metabolic regulation.

Regulation of Cellular Signaling Pathways

This compound and its derivatives are key players in the complex network of cellular signaling, influencing gene expression, inflammatory responses, and immune cell function.

Interaction with Transcription Factors (e.g., Peroxisome Proliferator-Activated Receptor Gamma - PPARγ)

Derivatives of docosatetraenoic acid can act as ligands for transcription factors such as Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). Activation of PPARγ leads to the regulation of genes involved in lipid metabolism and inflammation. This interaction underscores the role of this fatty acid in modulating gene expression and cellular differentiation.

Role in Eicosanoid and Specialized Pro-Resolving Mediator (SPM) Synthesis

Docosatetraenoic acid is a substrate for enzymes like lipoxygenases (LOX) and cyclooxygenases (COX), leading to the production of signaling molecules. While traditionally associated with the synthesis of eicosanoids from arachidonic acid, these enzymatic pathways can also metabolize other polyunsaturated fatty acids.

Notably, docosahexaenoic acid (DHA), a related polyunsaturated fatty acid, is a precursor to a class of potent anti-inflammatory and pro-resolving mediators known as Specialized Pro-resolving Mediators (SPMs), including protectins. researchgate.netresearchgate.net The biosynthesis of protectins involves enzymes such as 15-lipoxygenase (15-LOX). researchgate.netnih.gov For instance, the conversion of DHA by 15-LOX-1 can lead to the formation of protectin D1. researchgate.net This process is crucial for the resolution phase of inflammation. researchgate.net

Modulation of Leukocyte Function and Cell Adhesion

The derivatives of docosatetraenoic acid can influence the behavior of immune cells. For example, SPMs derived from omega-3 fatty acids have been shown to have potent effects on leukocytes. nih.gov These effects can include the inhibition of polymorphonuclear leukocyte adhesion and aggregation. googleapis.com Such modulation of leukocyte activity is a key aspect of the anti-inflammatory and pro-resolving actions of these lipid mediators.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | methyl (6E,9E,12E,15E)-docosa-6,9,12,15-tetraenoate |

| Molecular Formula | C23H38O2 |

| Molecular Weight | 346.5 g/mol |

| InChIKey | ABTUXHHGWUMMDY-ZMDWBYSWSA-N |

Data sourced from PubChem. nih.gov

Impact on Sphingomyelin (B164518) Synthesis and Membrane-Dependent Cellular Processes

While direct research on the specific impact of this compound on sphingomyelin synthesis is limited, studies on closely related polyunsaturated fatty acids (PUFAs) provide insights into its potential role in membrane-dependent cellular processes. The metabolism of docosatetraenoic acids is closely linked to the composition of cellular membranes.

Research has shown that the partial β-oxidation of a related compound, 7,10,13,16-docosatetraenoic acid, in peroxisomes results in the formation of arachidonic acid. This newly formed arachidonic acid is then available for esterification into membrane phospholipids, specifically into 1-acyl-sn-glycero-3-phosphocholine by microsomes. This finding is significant because it demonstrates a pathway where very-long-chain fatty acids, after processing in peroxisomes, contribute to the remodeling of membrane lipids in the endoplasmic reticulum. This process is vital for maintaining the structural integrity and fluidity of cell membranes, which are crucial for numerous cellular functions.

Investigation of Metabolic Regulatory Effects

The metabolic effects of docosatetraenoic acid derivatives are most prominently observed in their regulation of lipid metabolism, particularly within the liver. These compounds can influence the intricate balance between lipid synthesis, storage, and degradation.

Influence on Hepatic Lipid Metabolism and Triglyceride Biosynthesis Pathways

Studies involving structurally similar PUFAs demonstrate a significant influence on hepatic lipid levels and the pathways responsible for triglyceride synthesis. For instance, a study using methyl 3-thiaoctadeca-6,9,12,15-tetraenoate, a sulfur-containing analog, in rats led to a marked reduction in plasma lipids and hepatic triglycerides. After ten days of administration, this compound reduced plasma triglycerides by 40%, cholesterol by 33%, and phospholipids by 20% compared to control groups.

Table 1: Effect of a Polyunsaturated 3-Thia Fatty Acid Ester on Lipid Levels

| Lipid Type | Percentage Reduction | Reference |

|---|---|---|

| Plasma Triglycerides | 40% | |

| Plasma Cholesterol | 33% | |

| Plasma Phospholipids | 20% | |

| Liver Triglyceride Content | 40% |

Effects on Fatty Acid Oxidation Pathways (Mitochondrial vs. Peroxisomal)

In mammalian cells, the breakdown of fatty acids via β-oxidation occurs in two main organelles: mitochondria and peroxisomes. While mitochondria are responsible for oxidizing the majority of common long-chain fatty acids to produce ATP, peroxisomes specialize in the initial breakdown of very-long-chain fatty acids (VLCFAs) and other specific lipid molecules.

The study on methyl 3-thiaoctadeca-6,9,12,15-tetraenoate revealed a potent stimulation of both mitochondrial and peroxisomal fatty acid oxidation. However, the effect was substantially more pronounced in peroxisomes. Treatment with the thia-fatty acid resulted in a 1.4-fold increase in mitochondrial fatty acid oxidation, while peroxisomal oxidation saw a dramatic 4.2-fold increase.

This differential effect is also reflected in the activity of key enzymes within these pathways. The activity of carnitine palmitoyltransferase (CPT), crucial for mitochondrial fatty acid transport, increased 1.6-fold. In contrast, fatty acyl-CoA oxidase, the rate-limiting enzyme in peroxisomal β-oxidation, showed a 3.0-fold increase in activity. These findings suggest that while both pathways are upregulated, the peroxisomal pathway is a primary target, which is consistent with the role of peroxisomes in handling VLCFAs and their derivatives.

Table 2: Enhancement of Hepatic Fatty Acid Oxidation by a 3-Thia PUFA Analog

| Pathway/Enzyme | Fold Increase in Activity/Rate | Reference |

|---|---|---|

| Mitochondrial Fatty Acid Oxidation | 1.4 | |

| Peroxisomal Fatty Acid Oxidation | 4.2 | |

| Carnitine Palmitoyltransferase (CPT) | 1.6 | |

| Fatty Acyl-CoA Oxidase | 3.0 | |

| 2,4-Dienoyl-CoA Reductase | 1.2 |

Regulation of Gene Expression by Polyunsaturated Fatty Acids

The metabolic changes induced by PUFA derivatives are underpinned by alterations in the expression of genes encoding key metabolic enzymes. The study on the thia-fatty acid analog demonstrated that the observed increases in enzyme activities were accompanied by a corresponding upregulation of their mRNA levels.

The expression of the gene for CPT-II, the mitochondrial enzyme, was increased 1.7-fold. The gene for fatty acyl-CoA oxidase, the key peroxisomal enzyme, also showed a 1.7-fold increase in mRNA. Notably, the most significant change was observed in the mRNA for 2,4-dienoyl-CoA reductase, an auxiliary enzyme in the oxidation of PUFAs, which increased 2.9-fold. This transcriptional regulation highlights how these fatty acids can act as signaling molecules, modulating the genetic machinery of the cell to adapt its metabolic capacity for lipid processing.

Table 3: Upregulation of Gene Expression by a 3-Thia PUFA Analog

| Gene (mRNA) | Fold Increase in Expression | Reference |

|---|---|---|

| Carnitine Palmitoyltransferase-II (CPT-II) | 1.7 | |

| Fatty Acyl-CoA Oxidase | 1.7 | |

| 2,4-Dienoyl-CoA Reductase | 2.9 |

Future Research Directions and Emerging Methodologies

Exploration of Novel Biosynthetic Enzymes and Genetic Engineering Approaches for Docosatetraenoic Acid Production

The sustainable production of specific long-chain polyunsaturated fatty acids like docosatetraenoic acid is a significant goal for biotechnology. Current sources are limited, prompting research into novel biosynthetic pathways and the genetic engineering of various organisms. nih.gov

Novel Enzymes: The biosynthesis of DTA involves a series of desaturation and elongation steps, converting shorter-chain fatty acids like linoleic acid (LA) and alpha-linolenic acid (ALA) into longer, more unsaturated products. oup.com Key enzymes in this process include desaturases (e.g., Δ4, Δ5, Δ6, Δ12, Δ15) and elongases. oup.comfrontiersin.org For instance, the conversion of arachidonic acid (ARA) involves a Δ5-elongation to produce docosatetraenoic acid. oup.com Researchers are actively searching for and characterizing novel enzymes from organisms like microalgae and fungi, which are primary producers of these fatty acids. oup.comnih.gov Microalgae such as Pavlova and Isochrysis have been found to contain unique elongases and desaturases with high efficiency and specific substrate preferences, which are promising candidates for heterologous expression. frontiersin.orgnih.gov

Genetic Engineering Approaches: The transfer of these novel enzyme-coding genes into more easily cultivated organisms, such as oilseed plants and oleaginous yeasts, is a primary strategy. nih.govrsc.org Scientists have successfully engineered pathways for producing very-long-chain PUFAs in model systems by co-expressing multiple genes. nih.govfrontiersin.org For example, the reconstitution of arachidonic acid and docosahexaenoic acid (DHA) synthesis in oilseed plants demonstrates the feasibility of this approach. nih.gov A significant challenge lies in optimizing the expression and coordination of these enzymes to ensure efficient conversion and accumulation of the desired fatty acid without disrupting the host's native lipid metabolism. rsc.org Strategies to enhance production include increasing the availability of precursors, such as by overexpressing endogenous Δ12 desaturases to boost linoleic acid pools, and blocking competing pathways like β-oxidation. rsc.orgntnu.no

| Enzyme Class | Function in PUFA Synthesis | Example Gene Source Organism |

| Δ12-Desaturase | Converts oleic acid to linoleic acid. frontiersin.org | Isochrysis galbana frontiersin.org |

| Δ6-Desaturase | Converts linoleic acid and alpha-linolenic acid to their respective products. frontiersin.org | Glossomastix chrysoplasta frontiersin.org |

| Elongase | Extends the carbon chain of fatty acids. oup.com | Pavlova sp. nih.gov |

| Δ4-Desaturase | Converts docosapentaenoic acid (DPA) to docosahexaenoic acid (DHA). frontiersin.org | Isochrysis galbana frontiersin.org |

| Δ5-Desaturase | Converts dihomo-γ-linolenic acid (DGLA) and eicosatetraenoic acid (ETA) to arachidonic acid (ARA) and eicosapentaenoic acid (EPA), respectively. oup.com | Mortierella alpina |

Development of Advanced Synthetic Strategies for Complex Isomers and Bioactive Analogs

The precise biological functions of fatty acids are often dictated by their specific isomeric structure, including the position and geometry (cis/trans) of double bonds. Total synthesis provides unambiguous access to these specific isomers and allows for the creation of novel analogs for structure-activity relationship studies. nih.govmdpi.com

Future work will focus on developing more versatile and stereocontrolled synthetic routes. nih.gov Recent successes in synthesizing complex lipid mediators like resolvins and protectins, which are derivatives of DHA and docosapentaenoic acid (DPA), have pioneered powerful strategies that can be adapted for DTA. mdpi.comrsc.org Key chemical reactions employed in these syntheses include:

Wittig Olefination: A reliable method for forming carbon-carbon double bonds with control over geometry. nih.govnih.gov

Sonogashira Cross-Coupling: Used to connect different fragments of the molecule by forming a carbon-carbon bond between a vinyl halide and a terminal alkyne. nih.govmdpi.com

Sharpless Asymmetric Epoxidation: Allows for the introduction of chiral centers with high enantioselectivity, crucial for creating specific stereoisomers. rsc.orgnih.gov

Lindlar Reduction: A catalytic hydrogenation method used for the Z-selective reduction of alkynes to cis-alkenes. mdpi.com

These advanced strategies enable the modification of different parts of the molecule independently, facilitating the creation of a library of analogs to probe biological function. nih.gov For example, the synthesis of epoxydocosapentaenoic acid (EDP) analogs is being pursued to explore their biological activities. nih.gov The ability to synthesize stereopure DTA isomers and their hydroxylated or epoxidized metabolites is essential for confirming their structures and evaluating their potential as specialized pro-resolving mediators or signaling molecules. rsc.orgthieme.de

| Synthetic Strategy | Application in PUFA Synthesis | Reference Reaction Example |

| Wittig Reaction | Formation of specific C=C double bonds (E/Z selectivity). nih.gov | Synthesis of Resolvin D1/D2 precursors. mdpi.com |

| Sonogashira Coupling | Building the carbon backbone by coupling key fragments. mdpi.com | Convergent synthesis of RvD2n-3 DPA. mdpi.com |

| Sharpless Epoxidation | Stereoselective introduction of epoxide functional groups. nih.gov | Synthesis of 4(S),5(S)-epoxy-17(S)-HDHA. rsc.orgnih.gov |

| Colvin Rearrangement | Construction of conjugated triene systems. nih.gov | Synthesis of dihydroxylated docosatrienes. nih.gov |

Integrative Omics Approaches in Understanding Lipid Metabolism (e.g., Lipidomics of Docosatetraenoic Acid)

Understanding the metabolic network that governs the synthesis, incorporation, and turnover of DTA requires a systems-level approach. Integrative "omics" technologies—combining genomics, transcriptomics, proteomics, and metabolomics—provide a comprehensive view of the molecular processes involved. scispace.comnih.gov

Lipidomics , the large-scale analysis of lipids, is central to this effort. Using techniques like UPLC-MS/MS, researchers can quantify hundreds of lipid species, including those containing DTA, within a biological sample. nih.govmdpi.com This allows for the precise tracking of how DTA levels change in response to various stimuli or in different disease states. nih.gov For instance, lipidomic studies have revealed alterations in PUFA profiles in conditions like nonalcoholic steatohepatitis and have been used to assess the impact of dietary interventions. nih.gov

By integrating lipidomic data with other omics datasets, a more complete picture emerges. scispace.com

Transcriptomics (RNA-seq) can identify the genes (e.g., for desaturases and elongases) that are up- or down-regulated in conditions where DTA levels change. scispace.comnih.gov

Proteomics can confirm whether changes in gene expression translate to changes in the abundance of the corresponding enzymes. nih.gov

Metabolomics can place these changes within the broader context of cellular metabolism, identifying shifts in related pathways. nih.govmdpi.com

This integrative approach has been used to study lipid metabolism in various contexts, from the response of Atlantic cod to environmental pollutants to the maturation of bovine oocytes. nih.govmdpi.com Applying these powerful methodologies specifically to DTA will be critical for mapping its metabolic pathways, identifying regulatory control points, and understanding its interactions with other lipids and metabolic networks. scispace.comnih.gov

Elucidating the Precise Role of Docosatetraenoic Acid in Specific Biological Systems and Processes

While much is known about the roles of major PUFAs like arachidonic acid and DHA, the specific functions of less abundant fatty acids like DTA remain largely underexplored. nhri.org.twnih.gov Adrenic acid (all-cis-7,10,13,16-docosatetraenoic acid), an isomer of DTA, is known to be one of the most abundant fatty acids in the early human brain and can be metabolized into biologically active products. wikipedia.orghmdb.ca However, the roles of other DTA isomers are not well defined.

Future research must focus on elucidating the precise functions of DTA in various physiological and pathological contexts. Key areas of investigation include:

Neurobiology: Given the high concentration of very-long-chain PUFAs in the brain, DTA may play a role in neuronal membrane structure, cell signaling, and cognitive function. nih.govmdpi.com Studies have shown that depletion of DHA in the brain leads to a compensatory increase in the n-6 docosapentaenoic acid, which affects neuronal function. nhri.org.twnih.gov Understanding how DTA fits into this balance is a critical question.

Inflammation and Resolution: PUFAs are precursors to potent signaling molecules that regulate inflammation. rsc.org While the roles of prostaglandins (B1171923) from ARA and resolvins from DHA are well-established, DTA may be a substrate for enzymes like lipoxygenases and cytochrome P450s to produce its own unique set of bioactive metabolites. rsc.orgwikipedia.org Identifying these metabolites and characterizing their effects on immune cells is a priority.

Metabolic Regulation: PUFAs are known regulators of lipid metabolism, affecting processes like fatty acid synthesis and oxidation. f1000research.com Adrenic acid has been investigated as a potential biomarker and therapeutic target in metabolic diseases. spandidos-publications.com Further studies are needed to determine if DTA influences lipid homeostasis, insulin (B600854) sensitivity, or energy metabolism. f1000research.com

Elucidating these roles will require a combination of the approaches mentioned above: using genetically engineered models to manipulate DTA levels, applying advanced synthetic chemistry to create specific DTA metabolites for biological testing, and employing integrative omics to observe the downstream effects in specific cell types and tissues. researchgate.netjst.go.jp

Q & A

Q. How is methyl docosa-6,9,12,15-tetraenoate structurally characterized, and what analytical parameters are critical for its identification?

- Methodological Answer : Structural characterization relies on gas chromatography-mass spectrometry (GC/MS) with polar capillary columns (e.g., DB-23 or equivalent) and flame ionization detection. Key parameters include retention indices, mass spectral fragmentation patterns, and comparison with authenticated standards (e.g., cis-6,9,12,15-octadecatetraenoic acid methyl ester). Nuclear magnetic resonance (NMR) spectroscopy further confirms double bond geometry and esterification . Table 1 : Analytical Parameters for GC/MS Identification

| Column Type | Temperature Program | Detector | Reference Standard |

|---|---|---|---|

| Polar (DB-23) | 50°C (2 min) → 240°C (5°C/min) | FID/MS | cis-6,9,12,15-Octadecatetraenoate |

Q. What synthetic routes are employed to produce this compound, and how is purity ensured?

- Methodological Answer : Enzymatic desaturation of α-linolenic acid (18:3n-3) via liver microsomal systems (e.g., human or rat) is a common pathway. This requires NADH/NADPH as cofactors and oxygen for Δ6-desaturase activity . Chemical synthesis involves esterification of docosa-6,9,12,15-tetraenoic acid with methanol under acid catalysis. Purity is validated via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with UV detection at 205 nm .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : The compound is highly flammable (H225) and toxic upon inhalation, ingestion, or dermal exposure (H301+H311+H331). Use explosion-proof equipment, avoid open flames, and store under inert gas (e.g., argon) at −80°C. Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and fume hoods for handling .

Advanced Research Questions

Q. How does this compound participate in hepatic lipid metabolism, and what experimental models validate its desaturation pathways?

- Methodological Answer : Human liver microsomes are incubated with the compound (50–200 µM) in buffer containing NADPH (1 mM) and oxygen. Desaturation activity is quantified via GC analysis of products (e.g., elongated or further desaturated derivatives). Comparative studies in rat models show upregulated carnitine palmitoyltransferase II (CPT II) gene expression, enhancing fatty acid oxidation . Table 2 : Key Parameters for Microsomal Desaturation Assays

| Substrate Concentration | Cofactor | Incubation Time | Analytical Method |

|---|---|---|---|

| 100 µM | NADPH (1 mM) | 30–60 min | GC with FID |

Q. What analytical challenges arise when quantifying this compound in complex biological matrices, and how are they resolved?

- Methodological Answer : Co-elution with structurally similar isomers (e.g., 6,9,12-octadecatrienoate) complicates GC/MS analysis. Resolution is improved using 100-m capillary columns and hydrogen carrier gas. Countercurrent chromatography (CCC) with a hexane/acetonitrile solvent system isolates the compound from fish oil matrices, achieving >97% purity .

Q. How do contradictions in reported metabolic fates of this compound arise, and what experimental variables account for discrepancies?

- Methodological Answer : Discrepancies stem from species-specific enzyme activity (e.g., human vs. rat Δ6-desaturase efficiency) and substrate competition (e.g., with α-linolenate). Controlled studies using isotopic tracers (¹³C-labeled compounds) and kinetic modeling (e.g., Michaelis-Menten parameters) clarify pathway dominance .

Q. What methodologies assess the oxidative stability of this compound, and how do antioxidant systems influence its degradation?

- Methodological Answer : Accelerated oxidation tests under 100% oxygen at 40°C monitor peroxide formation via iodometric titration. Synergistic antioxidant systems (e.g., tocopherols + ascorbyl palmitate) reduce degradation rates by 40–60%, validated via headspace solid-phase microextraction (HS-SPME) coupled to GC/MS .

Notes on Data Interpretation

- Evidence for octadecatetraenoate (18:4n-3) analogs (e.g., methyl stearidonate) is frequently extrapolated to docosa-6,9,12,15-tetraenoate (22:4n-7) due to shared enzymatic pathways .

- Chain length differences (C18 vs. C22) impact solubility and metabolic turnover rates, necessitating tailored experimental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.